2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a thiophene and cyclopropyl group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the rate of reaction . For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to the compound , is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Introduction of the thiophene group: The thiophene moiety is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the cyclopropyl-thiophene intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the amide group can be reduced to the corresponding amine.
Coupling reactions: The compound can be further functionalized through coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(cyclopropylmethyl)benzamide: Lacks the thiophene group, which may result in different biological activities.
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)ethyl)methyl)benzamide: Contains an ethyl group instead of a cyclopropyl group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the thiophene and cyclopropyl groups in 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide imparts unique chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPCOBKYYGYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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